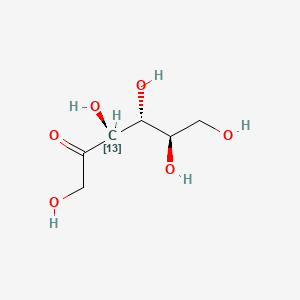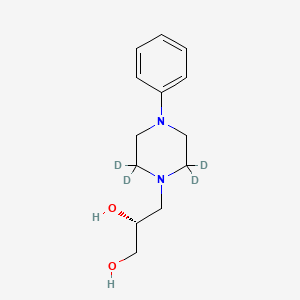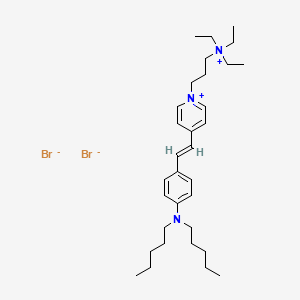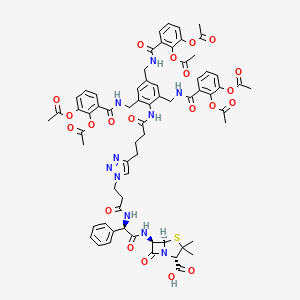
Boc-NH-PEG12-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-PEG12-NH-Boc is a polyethylene glycol-based compound that features two tert-butoxycarbonyl-protected amine groups. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The polyethylene glycol chain provides flexibility and solubility, making it a valuable tool in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-NH-PEG12-NH-Boc typically involves the following steps:
Polyethylene Glycol Activation: The polyethylene glycol chain is activated by reacting with a suitable activating agent such as p-toluenesulfonyl chloride.
Amine Protection: The activated polyethylene glycol is then reacted with tert-butoxycarbonyl-protected amine to introduce the protected amine groups.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the activation and protection reactions.
Automated Purification: Automated chromatography systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Boc-NH-PEG12-NH-Boc undergoes several types of chemical reactions, including:
Deprotection: The tert-butoxycarbonyl groups can be removed under acidic conditions to yield free amine groups.
Substitution: The free amine groups can react with carboxylic acids, aldehydes, or ketones to form amide, imine, or secondary amine linkages
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl groups.
Substitution: Reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) are used to facilitate the formation of amide bonds
Major Products Formed
Free Amine Derivatives: Upon deprotection, the compound yields free amine derivatives that can further react with various functional groups.
Amide and Imine Linkages: Substitution reactions result in the formation of stable amide and imine linkages
Aplicaciones Científicas De Investigación
Boc-NH-PEG12-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Boc-NH-PEG12-NH-Boc primarily involves its role as a linker in bioconjugation and PROTAC synthesis. The polyethylene glycol chain provides flexibility and solubility, while the protected amine groups allow for selective reactions with target molecules. In PROTACs, the compound facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG12-NH-Boc: Contains a dibenzocyclooctyne group instead of tert-butoxycarbonyl-protected amine groups.
Azide-PEG12-NH-Boc: Features an azide group for click chemistry applications
Uniqueness
Boc-NH-PEG12-NH-Boc is unique due to its dual tert-butoxycarbonyl-protected amine groups, which provide versatility in bioconjugation and PROTAC synthesis. The polyethylene glycol chain enhances solubility and flexibility, making it a valuable tool in various scientific research applications .
Propiedades
Fórmula molecular |
C36H72N2O16 |
|---|---|
Peso molecular |
789.0 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C36H72N2O16/c1-35(2,3)53-33(39)37-7-9-41-11-13-43-15-17-45-19-21-47-23-25-49-27-29-51-31-32-52-30-28-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-38-34(40)54-36(4,5)6/h7-32H2,1-6H3,(H,37,39)(H,38,40) |
Clave InChI |
YBGDOZBPHHNDQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


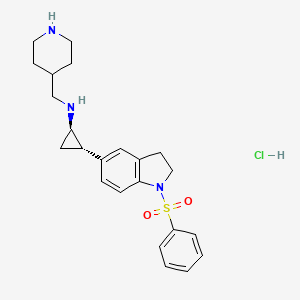
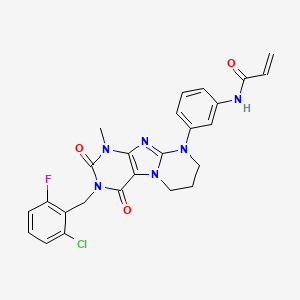
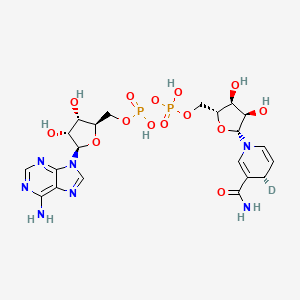
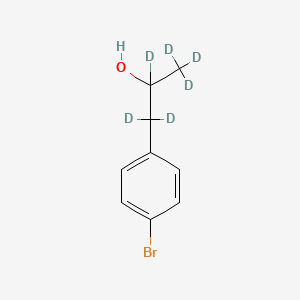
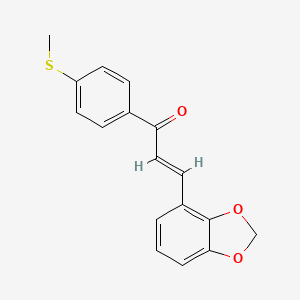
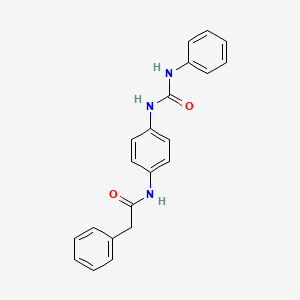
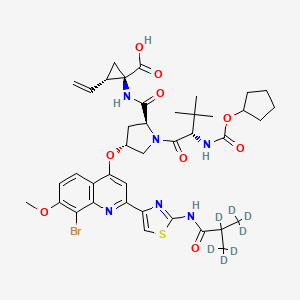
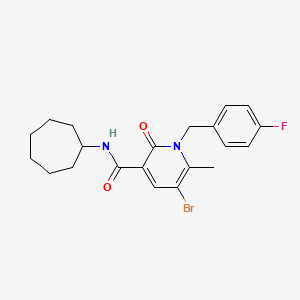
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
